molecular formula C17H14N2S B12925456 [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-40-7

[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12925456
CAS No.: 61021-40-7
M. Wt: 278.4 g/mol
InChI Key: BTDFKIATKULEGI-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-benzyl-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by the addition of acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

61021-40-7

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C17H14N2S/c18-10-11-20-17-13-19(12-14-6-2-1-3-7-14)16-9-5-4-8-15(16)17/h1-9,13H,11-12H2

InChI Key

BTDFKIATKULEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC#N

Origin of Product

United States

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